molecular formula C24H19F3N2O2 B2421638 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide CAS No. 941910-66-3

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2421638
CAS No.: 941910-66-3
M. Wt: 424.423
InChI Key: KQLXPEQSWOFEFQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C24H19F3N2O2 . For more detailed structural information, you may refer to the structure provided in the PubChem database .

Scientific Research Applications

Synthesis of Polycyclic Amides

Research demonstrates a methodology for the synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation. This process involves RhCp*Cl(2) as an efficient catalyst and Ag(2)CO(3) as an optimal oxidant, facilitating the facile synthesis of polycyclic amides with high yields. Both N-alkyl and N-aryl secondary benzamides are effective substrates, with primary benzamides reacting with two alkyne units to produce tricyclic products through double C-H activation and oxidative coupling. This method extends to the reactivity of structurally related compounds, leading to the construction of diverse heterocycles (Song et al., 2010).

Cobalt-Catalyzed Carbonylation

A direct carbonylation method for aminoquinoline benzamides has been developed, operating at room temperature and utilizing oxygen from air as an oxidant. This process enables the carbonylation of benzoic and acrylic acid derivatives by carbon monoxide, affording imides in good yields. The procedure exhibits a broad tolerance for functional groups, including halogen, nitro, ether, cyano, and ester, demonstrating the versatility of this carbonylation strategy (Grigorjeva & Daugulis, 2014).

Ni(II)-Catalyzed Oxidative Coupling

A novel Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives has been reported. This method exhibits broad scope and high functional group compatibility, allowing toluene derivatives to be used as coupling partners in an unreactive solvent. The utilization of heptafluoroisopropyl iodide as the oxidant highlights the innovative approach to oxidative coupling, contributing to the development of new synthetic pathways (Aihara et al., 2014).

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O2/c25-24(26,27)20-9-5-4-8-19(20)23(31)28-18-11-12-21-17(14-18)10-13-22(30)29(21)15-16-6-2-1-3-7-16/h1-9,11-12,14H,10,13,15H2,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLXPEQSWOFEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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